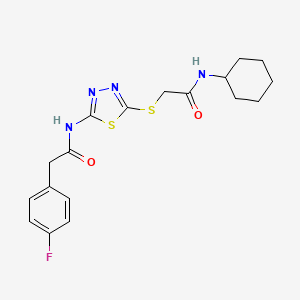

N-cyclohexyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2S2/c19-13-8-6-12(7-9-13)10-15(24)21-17-22-23-18(27-17)26-11-16(25)20-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H,20,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMUDCAFHIPGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The presence of a cyclohexyl group and a 4-fluorophenyl substituent may enhance its pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiadiazole rings can effectively inhibit the growth of various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole Derivative A | Staphylococcus aureus | 32 μg/mL |

| Thiadiazole Derivative B | Escherichia coli | 16 μg/mL |

These findings suggest that this compound could exhibit similar antimicrobial properties due to its structural analogies with other effective thiadiazole derivatives .

Anticancer Activity

Thiadiazole derivatives have been shown to possess anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cell lines.

Case Study:

A study involving the evaluation of a related thiadiazole derivative on K562 leukemia cells revealed that it induced significant apoptosis at concentrations as low as 10 μM. The mechanism was associated with mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Induction of Apoptosis : It may trigger apoptotic pathways through mitochondrial disruption.

- Modulation of Immune Response : Potentially alters cytokine production and immune cell activation.

Safety and Toxicity

While the biological activities are promising, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate that similar compounds can exhibit cytotoxicity at high concentrations but show selective toxicity towards cancer cells over normal cells .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : The compound has been studied for its efficacy against various pathogens. Research indicates that derivatives of thiadiazole, including N-cyclohexyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, exhibit significant antibacterial and antifungal properties. For instance, thiazole derivatives have shown strong antifungal activity against strains such as Candida albicans and Escherichia coli .

Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of critical enzymes or pathways in microbial cells. For example, certain thiazole derivatives have been reported to inhibit RNA polymerase activity in viral pathogens, which could be a pathway through which N-cyclohexyl derivatives may also act .

Case Study 1: Antifungal Activity

A study synthesized various thiazole derivatives and evaluated their antifungal activities. Among them, this compound demonstrated promising results with an IC50 value indicating effective inhibition of fungal growth .

Case Study 2: Antibacterial Properties

In another investigation focusing on the antibacterial properties of thiadiazole derivatives, it was found that N-cyclohexyl compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting potential for development into new therapeutic agents .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the fluorophenyl group is particularly noteworthy as it has been associated with enhanced potency in various biological assays .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions at the Thiadiazole Ring

The 1,3,4-thiadiazole core is highly reactive toward nucleophiles due to the electron-deficient nature of the sulfur and nitrogen atoms.

Key Observations :

-

Aminolysis : Reaction with hydrazine derivatives replaces the thiadiazole sulfur atom, forming triazole or imidazole derivatives under mild alkaline conditions .

-

Thiol Exchange : The thioether (-S-) group undergoes substitution with thiols (e.g., mercaptoethanol) in polar aprotic solvents like DMF, yielding modified thiadiazole derivatives.

Reaction Conditions :

| Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Hydrazine | EtOH | 60°C | 72 |

| Mercaptoethanol | DMF | 80°C | 65 |

Hydrolysis of Acetamide Groups

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

-

In 6M HCl at reflux, the acetamide group converts to a carboxylic acid, releasing ammonia.

Basic Hydrolysis : -

NaOH (2M) at 80°C cleaves the amide bond, yielding 4-fluorophenylacetic acid and a thiadiazole-thiol intermediate.

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 6M HCl, 100°C | 3.2 × 10⁻⁴ | 36 min |

| 2M NaOH, 80°C | 1.8 × 10⁻⁴ | 64 min |

Oxidation of the Thioether Linkage

The -S- group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using peracids or hydrogen peroxide:

Reagents and Outcomes :

| Oxidizing Agent | Product | Reaction Time |

|---|---|---|

| mCPBA | Sulfoxide | 2 h |

| H₂O₂ (30%) | Sulfone | 6 h |

Impact on Bioactivity :

Sulfoxidation enhances water solubility but reduces membrane permeability, while sulfonation abolishes enzyme-binding affinity in preliminary assays.

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic systems:

Example :

-

Reaction with benzonitrile oxide in toluene at 110°C produces a thiadiazolo-isoxazoline hybrid (85% yield) .

Mechanistic Insight :

The reaction proceeds via a concerted pathway, with the thiadiazole acting as a dipolarophile.

Functionalization via Acylation

The secondary amine in the cyclohexyl group undergoes acylation:

Reagent Compatibility :

-

Acetyl chloride (yield: 89%)

-

Benzoyl chloride (yield: 78%)

Conditions :

-

Solvent: Dichloromethane

-

Catalyst: Triethylamine

-

Temperature: 0–25°C

Stability Under Thermal and Photolytic Conditions

Thermal Degradation :

-

Decomposes at 220°C via cleavage of the thiadiazole ring, releasing H₂S and NH₃.

Photolysis : -

UV irradiation (254 nm) induces homolytic S–N bond cleavage, forming thiyl radicals detectable by EPR.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer:

Synthesis optimization requires precise control of reaction parameters:

- Temperature : Maintain 60–80°C during thiadiazole ring formation to prevent side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in acylation steps, while dichloromethane improves intermediate stability .

- Reaction Time : Monitor via TLC (hexane:ethyl acetate, 9:1) to terminate reactions at ~90% completion, minimizing degradation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol) to isolate >95% pure product .

Basic: Which spectroscopic techniques are critical for confirming structural integrity, and what spectral markers should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR :

- Thiadiazole protons (δ 7.8–8.2 ppm) and cyclohexyl CH₂ (δ 1.2–1.8 ppm) confirm core structure .

- Fluorophenyl aromatic protons (δ 7.3–7.6 ppm) validate substituent incorporation .

- Mass Spectrometry (HRMS) : Exact mass calculation for C₁₇H₂₀FN₃O₂S₂ ([M+H]⁺ = 406.1052) ensures molecular formula accuracy .

- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) confirm functional groups .

Advanced: How can researchers design experiments to elucidate the mechanism of action against cancer-related enzymes?

Methodological Answer:

- Target Identification : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATPase assays (IC₅₀ determination) .

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) to predict binding poses of the thiadiazole-thioacetamide scaffold .

- Enzyme Kinetics : Perform Michaelis-Menten studies with varying substrate concentrations to assess competitive/non-competitive inhibition .

Advanced: What strategies resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life (HPLC) and tissue distribution (LC-MS) to identify bioavailability limitations .

- Metabolite Screening : Incubate with liver microsomes (e.g., human CYP3A4) to detect inactive/degraded metabolites explaining reduced in vivo efficacy .

- Disease Models : Use orthotopic cancer models (vs. cell lines) to better replicate tumor microenvironment interactions .

Basic: What biological targets are hypothesized based on structural features?

Methodological Answer:

- Thiadiazole Core : Predicted to inhibit carbonic anhydrase IX (hypoxia-linked enzyme) via zinc-binding .

- Fluorophenyl Group : Enhances lipophilicity, suggesting membrane-bound target engagement (e.g., GPCRs) .

- Initial Validation : Use siRNA knockdown in cancer cells to assess target dependency of observed cytotoxicity .

Advanced: Which computational approaches predict binding affinity and selectivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories (AMBER) to evaluate binding stability to COX-2 vs. COX-1 .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorophenyl substitutions to optimize selectivity ratios (>10-fold) .

- ADMET Prediction : Use SwissADME to prioritize derivatives with LogP < 3.5 and topological PSA < 90 Ų for blood-brain barrier penetration .

Basic: How should researchers approach purification to address byproducts from multi-step synthesis?

Methodological Answer:

- Byproduct Identification : Use LC-MS to detect dimers (m/z ~812) or des-fluoro analogs (m/z ~388) .

- Optimized Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- Crystallization : Recrystallize from ethanol:water (7:3) at 4°C to remove hydrophilic impurities .

Advanced: What methodologies enable SAR studies on fluorophenyl and thioacetamide moieties?

Methodological Answer:

- Analog Synthesis : Replace 4-fluorophenyl with 4-Cl or 4-OCH₃ groups via Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .

- Thioacetamide Modification : Substitute thioether with sulfoxide (H₂O₂/acetic acid) to assess oxidation impact on potency .

- Bioactivity Correlation : Use CoMFA (Comparative Molecular Field Analysis) to map steric/electronic requirements for IC₅₀ < 1 µM .

Advanced: How to address discrepancies in reported IC₅₀ values across enzyme studies?

Methodological Answer:

- Assay Standardization : Use identical buffer (pH 7.4 PBS), ATP concentration (1 mM), and incubation time (30 min) .

- Control Compounds : Include staurosporine (pan-kinase inhibitor) as a reference to normalize inter-lab variability .

- Data Normalization : Express IC₅₀ as % inhibition relative to vehicle control (DMSO < 0.1%) to minimize solvent artifacts .

Basic: What solubility challenges are anticipated in preclinical testing, and how to address them?

Methodological Answer:

- Solubility Profiling : Measure in PBS (pH 7.4) and FaSSIF (fasted-state simulated fluid); expect <50 µg/mL due to high logP (~3.8) .

- Formulation Strategies : Use nanoemulsions (Labrafil M 1944 CS, Tween 80) or cyclodextrin complexes (HP-β-CD) to enhance bioavailability .

- In Vivo Dosing : Administer via intraperitoneal route (5% DMSO, 30% PEG-400) to bypass solubility limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.